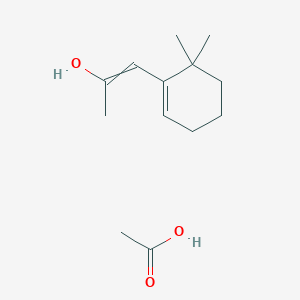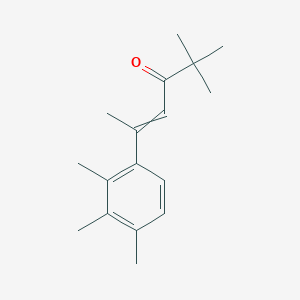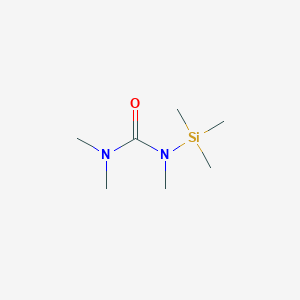
N,N,N'-Trimethyl-N'-(trimethylsilyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea is a chemical compound with the molecular formula C7H20N2OSi2 and a molecular weight of 204.42 g/mol N,N’-Bis(trimethylsilyl)urea . This compound is characterized by the presence of trimethylsilyl groups attached to a urea backbone, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea can be synthesized through the reaction of urea with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs in an organic solvent like dichloromethane. The general reaction scheme is as follows:
Urea+2(CH3)3SiCl→N,N’-Bis(trimethylsilyl)urea+2HCl
Industrial Production Methods
Industrial production of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reagent addition, stirring, and temperature control is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea undergoes various chemical reactions, including:
Silylation: It is used as a silylating agent to protect hydroxyl and carboxyl groups in organic compounds.
Substitution: It can react with aldehydes and ketones in the presence of trimethylsilyl trifluoromethanesulfonate to form Schiff bases.
Common Reagents and Conditions
Trimethylsilyl chloride: Used in the synthesis of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea.
Trimethylsilyl trifluoromethanesulfonate: Used as a catalyst in the formation of Schiff bases.
Major Products Formed
Trimethylsilyl derivatives: Formed during silylation reactions.
Schiff bases: Formed during substitution reactions with aldehydes and ketones.
Aplicaciones Científicas De Investigación
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea has several applications in scientific research:
Organic Synthesis: Used as a silylating agent to protect functional groups during chemical reactions.
Gas Chromatography: Employed in the derivatization of polar compounds to enhance their volatility and detectability.
Pharmaceuticals: Utilized in the synthesis of intermediates for drug development.
Mecanismo De Acción
The mechanism of action of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea involves the transfer of trimethylsilyl groups to target molecules. This process typically occurs through nucleophilic substitution, where the trimethylsilyl group replaces a hydrogen atom in hydroxyl or carboxyl groups . The resulting trimethylsiloxy groups enhance the stability and reactivity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used for similar purposes.
Trimethylsilyl chloride: Commonly used in the synthesis of trimethylsilyl derivatives.
Tris(trimethylsilyl)amine: Used in the synthesis of nitrogen-containing compounds.
Uniqueness
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea is unique due to its dual functionality as both a silylating agent and a reagent for the formation of Schiff bases. Its ability to protect multiple functional groups simultaneously makes it a valuable tool in complex organic syntheses .
Propiedades
Número CAS |
65768-03-8 |
|---|---|
Fórmula molecular |
C7H18N2OSi |
Peso molecular |
174.32 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-3-trimethylsilylurea |
InChI |
InChI=1S/C7H18N2OSi/c1-8(2)7(10)9(3)11(4,5)6/h1-6H3 |
Clave InChI |
WHNCQKDFVNMVCE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


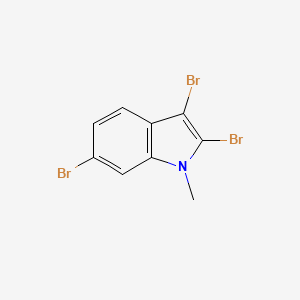
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

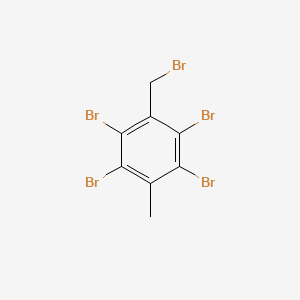

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
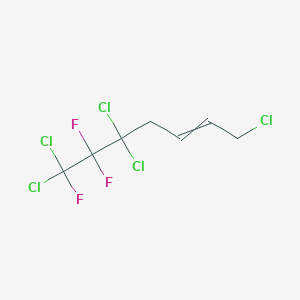

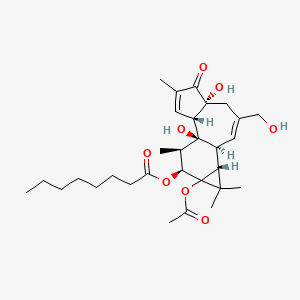
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
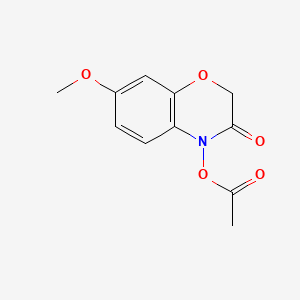
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
